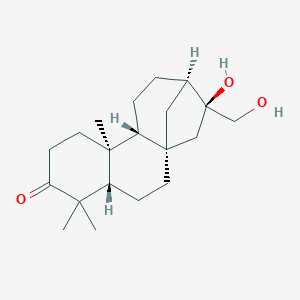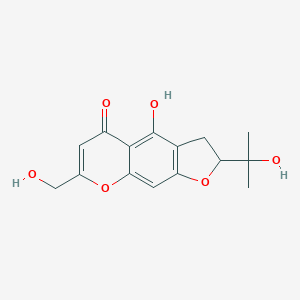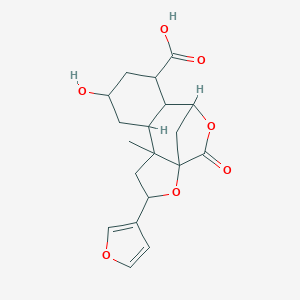
R(+)-Gomisin M1
概要
説明
R(+)-Gomisin M1 is a lignan compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of R(+)-Gomisin M1 typically involves the extraction from Schisandra chinensis fruit followed by purification processes. The extraction is usually performed using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the compound. Optimized conditions for temperature, solvent concentration, and extraction time are crucial for maximizing yield.
化学反応の分析
Types of Reactions: R(+)-Gomisin M1 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
R(+)-Gomisin M1 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Biology: Research has shown its potential in modulating biological pathways related to oxidative stress and inflammation.
Medicine: this compound is being investigated for its hepatoprotective effects, making it a candidate for liver disease treatments.
Industry: The compound is used in the development of dietary supplements and herbal medicines.
作用機序
The mechanism of action of R(+)-Gomisin M1 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and mediators.
Hepatoprotective Mechanism: this compound enhances liver function by modulating detoxification enzymes and reducing oxidative damage.
類似化合物との比較
- Schisandrin A
- Schisandrin B
- Schisandrin C
Comparison: R(+)-Gomisin M1 is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Compared to other lignans like Schisandrin A, B, and C, this compound exhibits stronger antioxidant and hepatoprotective properties, making it a valuable compound for therapeutic applications.
特性
IUPAC Name |
4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPBGDUYKEQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318545 | |
| Record name | Gomisin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82467-50-3 | |
| Record name | Gomisin M1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gomisin M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Gomisin M1?
A1: Gomisin M1 has shown promising anti-HIV [, ] and antitumor activities []. It demonstrates inhibitory activity against HIV-1, with promising EC50 and therapeutic index (TI) values []. Additionally, it has been identified as a potential therapeutic agent against hepatocellular carcinoma (HCC) due to its ability to inhibit the proliferation, migration, and invasion of HCC cells [].
Q2: What is the mechanism of action for Gomisin M1's anti-cancer activity?
A2: Research suggests that Gomisin M1 targets TAR RNA-binding protein 2 (TRBP), a protein involved in miRNA biogenesis []. By modulating TRBP activity, Gomisin M1 influences miRNA expression profiles, ultimately leading to the suppression of tumor growth [].
Q3: Have any structure-activity relationship (SAR) studies been conducted on Gomisin M1?
A3: Yes, SAR studies have explored the impact of structural modifications on Gomisin M1's activity. Research indicates that the biphenyl configuration in Gomisin M1 has a minimal effect on its antiviral activity []. Additionally, simplification of the Gomisin M1 structure has led to the identification of derivatives, such as compound 24, with enhanced anti-HIV activity and lower toxicity profiles []. Another study focused on modifying the B ring system of the related compound eriocalyxin B, revealing that the α, β-unsaturated ketone in the A-ring is crucial for anti-tumor activity [].
Q4: From which natural sources has Gomisin M1 been isolated?
A4: Gomisin M1 was first isolated from the fruits of the Chinese medicinal herb Schisandra chinensis []. It has since been found in other species, including Schisandra rubriflora [] and Schisandra grandiflora [], highlighting its presence in various Schisandra species. Interestingly, Gomisin M1 has been isolated from different parts of Schisandra chinensis, including the fruits [], stem [], and leaves [].
Q5: Are there any synthetic routes available for producing Gomisin M1?
A5: While the provided abstracts don't delve into specific synthetic procedures for Gomisin M1, they highlight the synthesis of various derivatives []. One study mentions the completion of B, C, and D ring synthesis for a model molecule (compound 12) of the related diterpene Przewalskin B using cyclohexanone as a starting material []. The synthesis of Przewalskin B's A and B rings was also explored using isobutyraldehyde and methyl vinyl ketone (MVK) via a Diels-Alder reaction []. These efforts suggest ongoing exploration of synthetic routes for dibenzocyclooctadiene lignans like Gomisin M1.
Q6: What are the potential applications of Gomisin M1 based on the current research?
A6: Gomisin M1's potent anti-HIV and antitumor activities position it as a potential candidate for developing novel therapeutics [, ]. Further research is needed to fully understand its pharmacological properties and evaluate its safety and efficacy in clinical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)
![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B198086.png)










